molecular formula C11H13N B1266846 4-Butylbenzonitrile CAS No. 20651-73-4

4-Butylbenzonitrile

Cat. No.: B1266846
CAS No.: 20651-73-4
M. Wt: 159.23 g/mol
InChI Key: KGZNJCXNPLUEQS-UHFFFAOYSA-N
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Description

4-Butylbenzonitrile, also known as 1-Butyl-4-cyanobenzene, is an organic compound with the molecular formula C₁₁H₁₃N. It is a clear, colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by a butyl group attached to the para position of a benzonitrile ring, giving it unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylbenzonitrile can be synthesized through various methods. One common method involves the reaction of 4-bromobenzonitrile with butylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: On an industrial scale, this compound can be produced by the alkylation of benzonitrile with butyl chloride in the presence of a strong base such as sodium amide. This method is advantageous due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Butylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Butylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butylbenzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the butyl group can undergo various substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 4-Methoxybenzonitrile
  • 4-Bromobenzonitrile
  • 4-Methylbenzonitrile

Comparison: 4-Butylbenzonitrile is unique due to the presence of the butyl group, which imparts distinct chemical properties compared to other benzonitriles. For instance, 4-Methoxybenzonitrile has a methoxy group, making it more reactive in electrophilic aromatic substitution reactions. Similarly, 4-Bromobenzonitrile contains a bromine atom, which makes it more suitable for cross-coupling reactions .

Properties

IUPAC Name

4-butylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZNJCXNPLUEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174693
Record name 4-Butylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20651-73-4
Record name 4-Butylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20651-73-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butylbenzonitrile
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Record name 4-Butylbenzonitrile
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Record name 4-Butylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 4-butylbenzonitrile in this specific research on enhancing vibrational light-matter coupling?

A1: The research paper investigates the enhancement of vibrational light-matter coupling using plasmonic arrays. While not the primary focus, this compound serves as a model analyte within this study []. The researchers incorporated it into a Fabry-Perot cavity containing gold nanorods. This setup allowed them to observe the formation of new polaritonic states due to the coupling between the plasmon resonance of the gold nanorods and the vibrational modes of this compound. This is evident in the transmission maps (Figure 3c) where the blue dash-dot lines highlight these newly formed states []. Essentially, the presence of this compound within the cavity, and its interaction with light at specific frequencies, helps demonstrate the enhancement of light-matter coupling in the plasmonic system.

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